molecular formula C14H9F2N B14129603 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile CAS No. 1214376-04-1

2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile

Cat. No.: B14129603
CAS No.: 1214376-04-1
M. Wt: 229.22 g/mol
InChI Key: FHELZWVTAJMBMP-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is an organic compound with the molecular formula C14H9F2N This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile typically involves the reaction of 2-fluoro-3-(4-fluorophenyl)benzaldehyde with a suitable cyanide source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]ethylamine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenyl]acetonitrile
  • 4-Fluorophenylacetonitrile
  • 2-(2-Bromo-4-fluorophenyl)acetonitrile

Uniqueness

2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile is unique due to its specific substitution pattern on the biphenyl structure, which can impart distinct chemical and physical properties. The presence of two fluorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

1214376-04-1

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

2-[2-fluoro-3-(4-fluorophenyl)phenyl]acetonitrile

InChI

InChI=1S/C14H9F2N/c15-12-6-4-10(5-7-12)13-3-1-2-11(8-9-17)14(13)16/h1-7H,8H2

InChI Key

FHELZWVTAJMBMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)F)CC#N

Origin of Product

United States

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